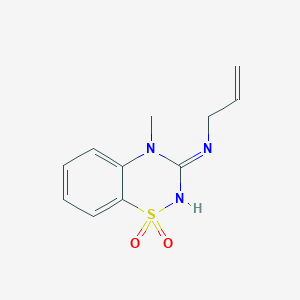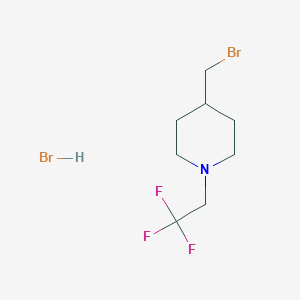
4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide is a chemical compound that features a piperidine ring substituted with a bromomethyl group and a trifluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(2,2,2-trifluoroethyl)piperidine.
Bromomethylation: The piperidine derivative is then subjected to bromomethylation using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by treating the bromomethylated product with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the trifluoroethyl group or the piperidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products may include alcohols, ketones, or carboxylic acids.
Reduction Reactions: Products can include dehalogenated compounds or reduced piperidine derivatives.
科学的研究の応用
4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Material Science: It is employed in the synthesis of fluorinated polymers and other advanced materials.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of 4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide involves its interaction with biological targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
4-(2,2,2-Trifluoroethyl)piperidine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
1-(2,2,2-Trifluoroethyl)piperidine: Similar structure but without the bromomethyl substitution, leading to different reactivity and applications.
4-Bromomethylpiperidine:
Uniqueness
4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide is unique due to the presence of both the bromomethyl and trifluoroethyl groups. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
特性
分子式 |
C8H14Br2F3N |
|---|---|
分子量 |
341.01 g/mol |
IUPAC名 |
4-(bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine;hydrobromide |
InChI |
InChI=1S/C8H13BrF3N.BrH/c9-5-7-1-3-13(4-2-7)6-8(10,11)12;/h7H,1-6H2;1H |
InChIキー |
GIUBMISGHZTXSZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CBr)CC(F)(F)F.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(Diethylamino)propylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13716935.png)
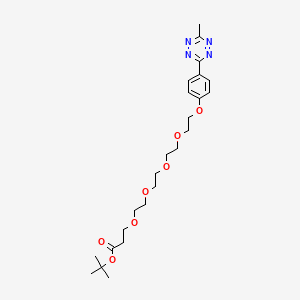
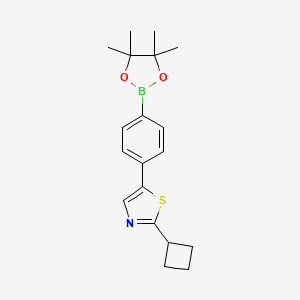
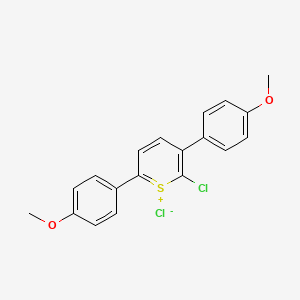
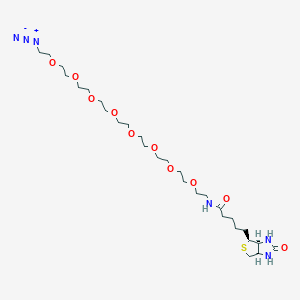




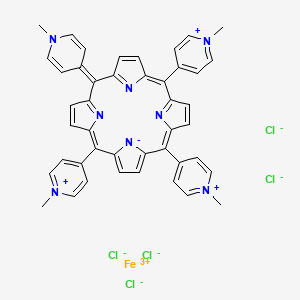
![(5S)-5-[(2R)-butan-2-yl]morpholin-3-one](/img/structure/B13717003.png)

![6-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13717012.png)
